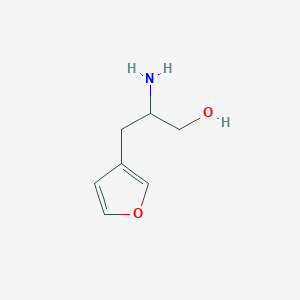

2-Amino-3-(furan-3-yl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

2-amino-3-(furan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-7(4-9)3-6-1-2-10-5-6/h1-2,5,7,9H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHBKEPGWBSYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Synthesis and Potential Applications of Furan-Containing Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of furan-containing amino alcohols, a class of heterocyclic compounds with significant promise in medicinal chemistry. While a specific Chemical Abstracts Service (CAS) number for 2-Amino-3-(furan-3-yl)propan-1-ol is not publicly documented, this guide will focus on the broader class of related structures. We will delve into synthetic methodologies for key isomers and derivatives, discuss their structure-activity relationships, and explore their potential as scaffolds for the development of novel therapeutics. This document serves as a foundational resource for researchers engaged in the exploration of furan-based compounds in drug discovery.

Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry

The furan nucleus is a versatile heterocyclic scaffold that is a fundamental component in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Its distinct electronic properties and its capacity to act as a bioisostere for other aromatic rings make it a privileged structure in the field of medicinal chemistry.[1] The incorporation of an amino alcohol functionality introduces chirality and supplementary hydrogen bonding capabilities, which further augments the potential for specific interactions with biological targets.[1]

Furan-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The nature and positioning of substituents on the furan ring, along with the attached side chains, are critical in determining the specific activity and potency of these molecules.[1] Given the therapeutic potential of both furan derivatives and amino alcohols, compounds that integrate both moieties represent a compelling scaffold for drug discovery and development.[2]

CAS Numbers and Identification of Key Furan-Containing Amino Alcohols and Derivatives

While a dedicated CAS number for 2-Amino-3-(furan-3-yl)propan-1-ol remains unassigned in public databases, several closely related isomers and derivatives have been cataloged. A clear understanding of these related structures is crucial for designing synthetic routes and for structure-activity relationship (SAR) studies.

| Compound Name | CAS Number | Molecular Formula | Notes |

| (S)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride | 129030-33-7 | C₇H₁₀ClNO₃ | A chiral amino acid derivative. |

| (R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride | 2803375-21-3 | C₇H₁₀ClNO₃ | The (R)-enantiomer of the above.[3] |

| (R)-2-amino-3-(furan-3-yl)propanoic acid | 129030-34-8 | C₇H₉NO₃ | The free base of the (R)-enantiomer.[4] |

| 3-Amino-1-(furan-3-yl)propan-1-ol | 1023733-77-4 | C₇H₁₁NO₂ | A structural isomer of the target compound.[2] |

| (1R,2S)-1-amino-1-(furan-3-yl)propan-2-ol | 1269970-35-5 | C₇H₁₁NO₂ | A diastereomer with defined stereochemistry.[5] |

| 2-Amino-3-(furan-2-yl)propanoic acid | 4066-39-1 | C₇H₉NO₃ | An isomer with the furan ring at the 2-position.[6] |

| 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol | 137788-52-4 | C₈H₁₃NO₂ | A related secondary amine.[7] |

Synthetic Strategies for Furan-Containing Amino Alcohols

The synthesis of furan-containing amino alcohols can be achieved through several strategic pathways, generally involving either the pre-formation of the furan ring followed by side-chain elaboration or the construction of the furan ring from an acyclic precursor already bearing the amino alcohol moiety.

General Synthetic Approach

A common and versatile method involves utilizing readily available furan precursors, such as furfural or its derivatives. These can be chemically modified to introduce the desired amino alcohol side chain.

Caption: General synthetic strategies for furan-containing amino alcohols.

Exemplary Protocol: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol

The following two-step protocol for the synthesis of the structural isomer, 3-Amino-1-(furan-3-yl)propan-1-ol, provides valuable insights into the practical execution of these synthetic strategies.[8]

Step 1: Synthesis of 3-hydroxy-3-(furan-3-yl)propanenitrile

This initial step involves a base-catalyzed addition of acetonitrile to 3-furaldehyde to generate a key cyanohydrin intermediate.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sodium cyanide (NaCN) in a suitable solvent such as a mixture of water and ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-furaldehyde in the same solvent to the cooled NaCN solution.

-

Maintain the reaction at 0 °C for a specified period, followed by stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of a weak acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-hydroxy-3-(furan-3-yl)propanenitrile.

-

Step 2: Reduction of the Nitrile to the Primary Amine

The second step involves the chemoselective reduction of the nitrile group to afford the target amino alcohol.

-

Procedure using Lithium Aluminum Hydride (LAH):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of LAH in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-hydroxy-3-(furan-3-yl)propanenitrile in anhydrous THF dropwise to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-Amino-1-(furan-3-yl)propan-1-ol.

-

Caption: Simplified mechanism for the two key synthetic steps.[8]

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-Amino-3-(furan-3-yl)propan-1-ol is not available, the furan scaffold is present in numerous compounds with a broad spectrum of pharmacological activities.[2]

-

Antimicrobial Activity: Furan derivatives have demonstrated activity against various bacterial and fungal strains.[2]

-

Anti-inflammatory and Analgesic Effects: Certain furan-containing compounds have been shown to possess anti-inflammatory and pain-relieving properties.[2]

-

Central Nervous System (CNS) Activity: The furan nucleus is a component of molecules with antidepressant, anxiolytic, and anticonvulsant activities.[2]

-

Anticancer Properties: Some furan derivatives have been investigated for their potential as anticancer agents.[2]

The biological effects of furan derivatives can be mediated through various signaling pathways. The specific pathway targeted is dependent on the overall structure of the molecule and its interaction with biological targets.

Caption: Generalized signaling pathways potentially modulated by furan derivatives.[2]

Conclusion

The class of furan-containing amino alcohols represents a promising area for drug discovery. The versatility of furan chemistry allows for the synthesis of a diverse range of analogs, and studies have consistently demonstrated their potential as antimicrobial, anti-inflammatory, and anticancer agents. While direct research on 2-Amino-3-(furan-3-yl)propan-1-ol is limited, the synthetic strategies and biological insights presented in this guide provide a solid foundation for further investigation into this and related compounds. Future work should focus on the development of stereoselective synthetic routes and the comprehensive biological evaluation of these novel chemical entities.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. achemtek.com [achemtek.com]

- 4. molcore.com [molcore.com]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. 137788-52-4|3-[(Furan-2-ylmethyl)-amino]-propan-1-ol|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Structural and Functional Divergence: Furan-2-yl vs. Furan-3-yl Amino Alcohols

The following guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological divergences between furan-2-yl and furan-3-yl amino alcohols.

Executive Summary

In medicinal chemistry, the furan ring serves as a critical bioisostere for phenyl and heteroaryl rings, offering unique polarity and hydrogen-bonding vectors. However, the choice between the furan-2-yl (α-substituted) and furan-3-yl (β-substituted) isomers is rarely arbitrary. It is a decision that dictates synthetic complexity, metabolic liability, and pharmacodynamic fit.

This guide dissects the differences between amino alcohols derived from these two isomers. While furan-2-yl derivatives benefit from the "commodity status" of furfural precursors, they carry a higher risk of metabolic bioactivation. Furan-3-yl derivatives, while synthetically more demanding, offer distinct electronic profiles and altered metabolic soft spots that can rescue a lead compound from toxicity or potency cliffs.

Part 1: Electronic and Structural Landscape[1]

The fundamental difference between these isomers lies in the electron distribution of the furan ring and how it transmits effects to the amino alcohol side chain.

Electronic Effects (Induction vs. Resonance)

The oxygen atom in the furan ring is highly electronegative, exerting a strong inductive effect ($ -I $).

-

Furan-2-yl: The substituent is attached at the C2 position, directly adjacent to the oxygen. The electron-withdrawing inductive effect is maximized here. Consequently, amines attached via short alkyl chains to the 2-position generally exhibit lower basicity (lower pKa) compared to their 3-yl counterparts.

-

Furan-3-yl: The substituent is at the C3 position, one carbon removed from the oxygen. The inductive effect is attenuated, making the ring electronically more similar to a phenyl ring (though still electron-rich).

Steric Vectors and Binding Geometry

The geometric vector of the side chain relative to the ring oxygen differs significantly:

-

2-yl Vector: The angle between the ring oxygen and the substituent is approx. 72°. This creates a "bent" conformation where the oxygen lone pairs are spatially closer to the side chain, potentially facilitating intramolecular hydrogen bonding with the amino alcohol hydroxyl group.

-

3-yl Vector: The substituent projects more linearly relative to the C2-C3 bond. This alters the pharmacophore's 3D volume, often allowing 3-yl derivatives to fit into binding pockets where 2-yl analogs clash sterically or fail to engage key residues.

Part 2: Synthetic Pathways and Protocols

The synthetic accessibility of these two isomers is the primary bottleneck in early-stage drug discovery.

The Divergence: Commodity vs. Specialty

-

Furan-2-yl Route: Starts from Furfural (2-furaldehyde), a cheap, biomass-derived commodity chemical.

-

Furan-3-yl Route: Starts from 3-Furaldehyde , which is significantly more expensive and often requires synthesis from 3-furoic acid or oxidative degradation of 3-hydroxymethylfuran.

Comparative Synthesis: The Henry Reaction (Nitroaldol)

The most robust method to generate the

Protocol A: Synthesis of 2-amino-1-(furan-2-yl)ethanol

-

Precursor: Furfural (2-furaldehyde)

-

Reagents: Nitromethane, NaOH (cat.), Methanol, Pd/C or LiAlH

.

Step 1: Nitroaldol Condensation

-

Dissolve furfural (10 mmol) and nitromethane (12 mmol) in MeOH (20 mL).

-

Cool to 0°C. Add aqueous NaOH (10 M, 0.2 equiv) dropwise.

-

Stir at 0°C for 2 hours. A yellow precipitate (sodium nitronate) may form.

-

Quench with dilute acetic acid. Extract with EtOAc.

-

Result: 1-(furan-2-yl)-2-nitroethanol. (Yields typically >85%).[1]

Step 2: Reduction

-

Dissolve the nitroethanol in dry THF.

-

Add LiAlH

(3 equiv) slowly at 0°C (Note: Catalytic hydrogenation with Pd/C is safer but furan rings can be sensitive to reduction; LiAlH -

Reflux for 4 hours.

-

Fieser workup (Water/NaOH/Water).

-

Result: 2-amino-1-(furan-2-yl)ethanol.

Protocol B: Synthesis of 2-amino-1-(furan-3-yl)ethanol

-

Precursor: 3-Furaldehyde (CAS: 498-60-2)

-

Critical Note: 3-Furaldehyde is less electrophilic than furfural due to the lack of direct conjugation with the oxygen's inductive pull. Stronger bases or longer reaction times are often required.

Step 1: Nitroaldol Condensation

-

Dissolve 3-furaldehyde (10 mmol) in Nitromethane (solvent/reactant excess).

-

Add a stronger base catalyst: Amberlyst A-21 or DBU (0.1 equiv).

-

Stir at Room Temperature (25°C) for 12-24 hours. (0°C is often too slow for the 3-isomer).

-

Filter catalyst or wash with dilute HCl.

-

Result: 1-(furan-3-yl)-2-nitroethanol.

Step 2: Chemoselective Reduction

-

Observation: The 3-furyl ring is slightly more robust to hydrogenation than the 2-furyl ring.

-

Protocol: Hydrogenation using Raney Nickel (10 mol%) in MeOH at 50 psi H

for 6 hours is preferred to avoid ring opening.

Synthetic Logic Diagram

The following diagram illustrates the parallel synthetic tracks and the critical decision points.

Figure 1: Comparative synthetic workflow for furan-2-yl and furan-3-yl amino alcohols highlighting reagent accessibility and reactivity differences.[1]

Part 3: Medicinal Chemistry & Metabolic Fate[3][4]

The "Furan Problem" in drug development refers to the metabolic bioactivation of the furan ring into toxic reactive metabolites. The position of the amino alcohol side chain dictates the mechanism of this toxicity.

Metabolic Bioactivation Mechanism

Both isomers are metabolized primarily by CYP2E1 (and CYP3A4), but the regiochemistry of the oxidation differs.

-

Furan-2-yl Bioactivation:

-

CYP450 oxidizes the open

-position (C5). -

Formation of 2-substituted-5-hydroxyfuran.

-

Rapid ring opening to form a substituted cis-2-butene-1,4-dial .

-

Toxicity: This linear dicarbonyl is a potent Michael acceptor that crosslinks proteins (lysine/cysteine residues) and DNA.

-

-

Furan-3-yl Bioactivation:

-

CYP450 can attack either

-position (C2 or C5). -

Attack at C2 (sterically adjacent to the side chain) is often favored electronically but hindered sterically. Attack at C5 is sterically free.

-

Ring opening results in a branched dicarbonyl intermediate.

-

Implication: While still potentially toxic, the 3-substituted metabolites often have different electrophilic reactivities and half-lives compared to the 2-substituted analogs. In some cases, the 3-substitution pattern can retard the initial oxidation step, improving metabolic stability (

).

-

Metabolic Pathway Comparison

Figure 2: Divergent metabolic pathways. The 2-yl isomer leads to linear, highly reactive dialdehydes, while the 3-yl isomer generates branched intermediates with distinct toxicological profiles.

Part 4: Summary of Key Differences

| Feature | Furan-2-yl Amino Alcohol | Furan-3-yl Amino Alcohol |

| Starting Material | Furfural (Cheap, Abundant) | 3-Furaldehyde (Expensive, Synthetic) |

| Reactivity (Electrophilic) | High (C5 position is very active) | Moderate (C2/C5 active but less polarized) |

| Amine Basicity (pKa) | Lower (Stronger -I effect from Oxygen) | Higher (Weaker -I effect) |

| Metabolic Liability | High (Rapid formation of linear enedials) | Moderate (Slower oxidation, branched metabolites) |

| Drug Design Role | Standard Bioisostere (Lead Gen) | Problem Solver (Optimization/Rescue) |

References

-

BenchChem. (2025).[2] Synthesis and Reactivity of Furan-2-yl vs Furan-3-yl Derivatives. Retrieved from

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from

-

Lingham, A. R., et al. (2002).[1] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry.[1] Retrieved from

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Antimicrobial Activity. Retrieved from

-

Organic Chemistry Portal. (2023). The Henry Reaction (Nitroaldol Reaction). Retrieved from

Sources

Novel Furan-Based Building Blocks for Drug Discovery: A Technical Guide

Abstract

The furan ring, a five-membered aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique stereoelectronic properties, coupled with its ability to serve as a versatile bioisostere for the phenyl ring, have made it a cornerstone in the design of novel therapeutics.[1][2][3][4][5] This guide provides an in-depth exploration of furan-based building blocks for drug discovery, targeting researchers, scientists, and drug development professionals. We will traverse the landscape of synthetic methodologies, from classical to contemporary, delve into the nuanced reactivity of the furan nucleus, and analyze structure-activity relationships (SAR) through compelling case studies. This document is designed not as a rigid template, but as a comprehensive resource that explains the causality behind experimental choices, providing field-proven insights to empower the next generation of furan-based drug discovery.

The Furan Ring: A Privileged Scaffold in Medicinal Chemistry

The furan moiety is a recurring motif in a vast array of natural products and synthetic molecules, underpinning their diverse biological functions.[2] Its significance in drug design stems from its role as a bioisostere of the ubiquitous phenyl group. Bioisosteric replacement is a rational approach in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the pharmacological profile of a compound.[6]

Replacing a phenyl ring with a furan ring can offer several advantages:

-

Improved Physicochemical Properties: The ether oxygen in the furan ring introduces polarity and a hydrogen bond acceptor site, which can improve aqueous solubility and bioavailability—critical parameters for drug candidates.[3][7]

-

Enhanced Metabolic Stability: The furan ring often presents a different metabolic profile compared to a benzene ring, potentially blocking sites of unwanted metabolism and improving the pharmacokinetic profile of a drug.[3][5]

-

Unique Receptor Interactions: The distinct electronic distribution and geometry of the furan ring can lead to different and potentially more favorable interactions with biological targets compared to its carbocyclic counterpart.[3][5]

The versatility of the furan scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][5][8][9][10][11][12] This inherent biological activity, combined with its synthetic tractability, makes the furan nucleus a highly attractive starting point for drug discovery programs.

Core Synthetic Methodologies for Furan-Based Building Blocks

The construction of the furan ring is a well-established field, with both classical and modern methods offering robust access to a diverse array of substituted building blocks.

Classical Approaches: The Bedrock of Furan Synthesis

The Paal-Knorr Furan Synthesis This is one of the most fundamental and widely used methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][13] The choice of an acid catalyst (e.g., sulfuric acid, TsOH) and anhydrous conditions is critical to drive the reaction towards the dehydrated aromatic furan product by preventing the stable cyclic hemiacetal intermediate from being isolated.[1]

Diagram: Paal-Knorr Furan Synthesis Mechanism

Caption: Mechanism of the Paal-Knorr furan synthesis.

The Feist-Benary Furan Synthesis This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound.[1][13] The initial S N 2 reaction is followed by a base-catalyzed cyclization and elimination to yield the furan product. This approach is particularly useful for accessing furans with specific substitution patterns that may be difficult to obtain via the Paal-Knorr synthesis.

Modern Synthetic Strategies

Modern organic synthesis has expanded the toolkit for furan construction, offering milder conditions and greater functional group tolerance.

-

Metal-Catalyzed Cyclizations: Various transition metals, including palladium, gold, and platinum, catalyze the cycloisomerization of appropriately substituted enynes or alkynic epoxides to form furans, often with high efficiency and selectivity.[14]

-

Convergent Syntheses: Recent advances have enabled one-pot preparations of highly functionalized furans from readily accessible starting materials like α-diazoketones, providing a rapid route to complex scaffolds.[15]

-

Ring-Closing Metathesis (RCM): For the synthesis of fused systems like benzofurans, RCM using Grubbs-type catalysts has emerged as a powerful and atom-economical strategy.[16]

Challenges and Solutions in Furan Synthesis

Despite the availability of numerous synthetic methods, challenges remain.

-

Regioselectivity: Controlling the position of substituents on the furan ring is a common challenge, as the α-positions (C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4).[17] Careful selection of the synthetic method and reaction conditions is crucial for achieving the desired regioisomer.[17]

-

Stability: Furan rings can be sensitive to strong acids, heat, and oxygen.[17] Electron-releasing substituents can activate the ring towards polymerization or ring-opening.[17] Therefore, mild reaction conditions are often preferred, and care must be taken during workup and purification.[17]

-

Humin Formation: When using carbohydrates as starting materials for furans like 5-hydroxymethylfurfural (HMF), the formation of dark, polymeric byproducts known as "humins" can significantly reduce yields.[17] This can be minimized by using biphasic solvent systems to continuously extract the product from the acidic aqueous phase.[17]

Chemical Reactivity and Strategic Functionalization

The utility of furan building blocks is defined by their reactivity. Understanding these properties allows for the strategic diversification of a core scaffold to explore chemical space and optimize biological activity.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the furan ring makes it highly reactive towards electrophilic substitution, which preferentially occurs at the 2- and 5-positions.[3] Mild reagents are often required for reactions like nitration and halogenation to avoid degradation of the ring.[18]

-

Oxidative Ring-Opening: The furan ring can be considered a masked 1,4-dicarbonyl compound.[19] Oxidative cleavage can unmask this functionality, providing access to a variety of useful synthetic intermediates.[19][20]

-

The Achmatowicz Reaction: This powerful transformation converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[20][21] It is a cornerstone in carbohydrate and natural product synthesis, allowing for the creation of complex, stereochemically rich molecules from simple furan precursors.[21]

Diagram: Drug Discovery Workflow with Furan Building Blocks

Caption: A typical drug discovery workflow using furan building blocks.

Structure-Activity Relationship (SAR) and Pharmacological Insights

The true value of furan building blocks is realized when their structural modifications lead to predictable and favorable changes in biological activity.

Case Studies of Furan-Containing Drugs

-

Antimicrobial - Nitrofurantoin: This antibiotic, used for urinary tract infections, contains a furan ring substituted with a nitro group.[3][8] The furan ring acts as a scaffold, and its electron-rich nature is crucial for the drug's mechanism. Inside bacterial cells, the nitro group is reduced to highly reactive intermediates that damage bacterial DNA and other macromolecules.[3][8]

-

Anti-inflammatory - Rofecoxib (Withdrawn): This former selective COX-2 inhibitor featured a furanone ring that was essential for binding to the enzyme's active site.[3] This example, though historical, illustrates the role of the furan scaffold in designing selective enzyme inhibitors.

-

Anticancer Agents: Numerous furan derivatives have shown potent anticancer activity.[8] For instance, furan-fused chalcones have emerged as a promising class of antiproliferative agents.[4][22] The fusion of the furan ring to the chalcone scaffold can significantly enhance cytotoxicity.[4][22]

Quantitative SAR Data Summary

The biological activity of furan-based compounds is highly dependent on the nature and position of substituents. Modifications at the C2 and C5 positions are often critical for modulating potency and selectivity.[4]

Table 1: Anticancer Activity of Furan-Fused Chalcone Derivatives

| Compound | Key Structural Feature | IC50 (µM) on HL60 Cells | Reference |

| Chalcone 9 | 2',4'-Dihydroxychalcone (No Furan) | 305 | [22] |

| FFC 8 | Furan ring fused to A-ring of Chalcone 9 | 17.2 | [22] |

| Chalcone 7 | 2',4',4-Trihydroxychalcone | 59.6 | [22] |

| FFC 6a | Furan-fused isomer of Chalcone 7 | 20.9 | [22] |

| FFC 6s | Furan-fused isomer of Chalcone 7 | 70.8 | [22] |

Data sourced from Anticancer Research, 2015.[22]

The data clearly demonstrates that the addition of a furan ring can lead to a more than 17-fold increase in potency (compare compounds 9 and 8).[22] The relative positioning of the furan and phenyl moieties is also crucial, as evidenced by the differing activities of isomers 6a and 6s.[22]

Diagram: Potential Anticancer Mechanism of Furan Derivatives

Caption: Induction of apoptosis via the mitochondrial pathway.

Experimental Protocols

The following protocols are provided as examples of self-validating systems for the synthesis and evaluation of furan-based building blocks.

Protocol 1: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Synthesis

-

Objective: To synthesize a simple, substituted furan building block from a 1,4-dicarbonyl compound.

-

Reagents:

-

Hexane-2,5-dione (1,4-dicarbonyl)

-

p-Toluenesulfonic acid (TsOH) (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione (1.0 eq) and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2,5-dimethylfuran.

-

-

Validation: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and GC-MS.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

-

Objective: To assess the anti-proliferative effects of synthesized furan derivatives on a cancer cell line (e.g., MCF-7).[23][24]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[23]

-

Procedure:

-

Seed human carcinoma cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the furan test compounds (typically in DMSO, with a final DMSO concentration <0.5%) and incubate for 72 hours.[23]

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation by metabolically active cells.[23]

-

Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[23]

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the resulting dose-response curve.[2]

Future Directions and Outlook

The furan scaffold continues to be a rich source of innovation in drug discovery.[2] Future efforts will likely focus on:

-

Exploration of New Therapeutic Areas: The broad biological activity of furan derivatives suggests their potential may extend to other diseases.[2]

-

Novel Synthetic Methodologies: The development of even more efficient, sustainable, and regioselective methods for furan synthesis will accelerate the discovery process.

-

Advanced Drug Delivery: Formulating furan derivatives into advanced drug delivery systems can improve their bioavailability, target specificity, and overall therapeutic index.[2]

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

-

Application of furan derivative in medicinal field. - ResearchGate. [Link]

-

Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. - SSRN. [Link]

-

pharmacological activity of furan derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

A Review on Biological and Medicinal Significance of Furan. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery - PubMed. [Link]

-

Medicinal significance of furan derivatives : A Review - Semantic Scholar. [Link]

-

Furan synthesis - Organic Chemistry Portal. [Link]

-

comprehensive review on furan and its derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Convergent Synthesis of Highly Functionalized Furans | The Journal of Organic Chemistry. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research. [Link]

-

A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5 - Chemical Communications (RSC Publishing). [Link]

-

Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines - PMC. [Link]

-

Furan - Wikipedia. [Link]

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC. [Link]

-

Oxidative Cleavage of Furans - Organic Reactions. [Link]

-

Diversity oriented synthesis for drug discovery using a furan epoxide. [Link]

-

A Convenient Synthesis of Functionalized Furans - Thieme E-Books & E-Journals -. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. [Link]

-

Synthesis and Characterization of Furanic Compounds - DTIC. [Link]

-

Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. … - ResearchGate. [Link]

-

Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds - MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. [Link]

-

Synthetic Strategies to Substituted Chiral Furans: A Review | Bentham Science Publishers. [Link]

-

REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. [Link]

-

Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. [Link]

-

Furan‐containing FDA‐approved drugs. | Download Scientific Diagram - ResearchGate. [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes - Beilstein Journals. [Link]

-

Saturated bioisosteres of benzene: Unique building blocks for drug discovery. [Link]

-

Bioisosteres for Benzene - Denmark Group. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Furan - Wikipedia [en.wikipedia.org]

- 14. Furan synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 19. papers.ssrn.com [papers.ssrn.com]

- 20. organicreactions.org [organicreactions.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 23. benchchem.com [benchchem.com]

- 24. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Analysis: Thermodynamic Stability of Furan-2-yl vs. Furan-3-yl Isomers

This guide provides a deep technical analysis of the thermodynamic, kinetic, and metabolic distinctions between furan-2-yl and furan-3-yl isomers. It is structured to support decision-making in synthetic planning and medicinal chemistry optimization.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Toxicologists

Executive Summary: The Stability Paradox

In the context of furan chemistry, "stability" is a bifurcated concept. Thermodynamically, furan-2-yl (α-substituted) isomers are generally favored in neutral ground states due to superior resonance stabilization with the ring oxygen. However, in drug discovery, this thermodynamic preference creates a metabolic liability : the electron-rich C2 position is the primary site for cytochrome P450-mediated bioactivation, often leading to toxic ring-opening events.

Conversely, furan-3-yl (β-substituted) isomers are synthetically more challenging to access (kinetically disfavored) but offer a distinct metabolic profile that can sometimes mitigate—though not eliminate—toxicity risks. This guide explores the electronic underpinnings of these differences and provides actionable protocols for accessing and evaluating the elusive 3-yl isomer.

Electronic Structure & Thermodynamics

Resonance and Ground State Energy

The furan ring is an electron-rich, π-excessive heterocycle. The oxygen atom donates electron density into the ring via its p-orbital lone pair.

-

Furan-2-yl (α-position): Substituents at C2 communicate directly with the oxygen lone pair through a continuous conjugated system. This allows for greater resonance stabilization of both the neutral molecule and reaction intermediates (cations/anions).

-

Furan-3-yl (β-position): Substituents at C3 are "cross-conjugated" relative to the oxygen. While they still participate in the π-system, the resonance contribution is weaker than at the C2 position.

Thermodynamic Consequence:

In equilibration studies (e.g., acid-catalyzed isomerization), 2-substituted furans are typically the major product, reflecting their lower heat of formation (

Bond Dissociation Energies (BDE) & Acidity

The stability of the C-H bonds dictates the reactivity toward radical and anionic processes.

| Parameter | C2-Position (α) | C3-Position (β) | Implication |

| pKa (Acidity) | ~35.6 | ~40+ | C2 is kinetically activated for deprotonation (Lithiation). |

| C-H BDE | ~119 kcal/mol | ~121 kcal/mol | C2 is slightly more prone to radical abstraction (metabolic oxidation). |

| Electrophilic Attack | Highly Favored | Disfavored | EAS occurs almost exclusively at C2/C5.[1] |

Metabolic Stability & Toxicology (The "So What?" for Pharma)

The most critical "stability" parameter for drug developers is resistance to bioactivation. Furan-2-yl moieties are notorious structural alerts (toxicophores).

Mechanism of Bioactivation

Cytochrome P450 enzymes (primarily CYP2E1) epoxidize the furan ring. The resulting epoxide is highly unstable and opens to form a reactive cis-2-butene-1,4-dial . This Michael acceptor covalently binds to proteins and DNA (hepatotoxicity).

-

Furan-2-yl: The C2 substituent stabilizes the transition state for oxidation at the C2-C3 bond or C5, facilitating rapid bioactivation.

-

Furan-3-yl: While still liable, the 3-substitution pattern alters the sterics and electronics of the P450 approach. It can shift the site of oxidation or slow the rate of ring opening, potentially improving the therapeutic window.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent fates of the isomers under oxidative stress.

Figure 1: Comparative metabolic activation pathways. Furan-2-yl drugs rapidly funnel into the toxic enedial pathway, whereas Furan-3-yl analogs may offer alternative clearance routes.

Synthetic Accessibility: Overcoming Kinetic Control

Synthesizing the thermodynamically less stable (or kinetically harder to access) furan-3-yl isomer requires bypassing the natural preference for C2 reactivity.

The Challenge: Direct Lithiation

Treating furan with n-BuLi results exclusively in 2-lithiofuran . The inductive effect of the oxygen atom makes the C2 proton significantly more acidic (pKa ~35) than the C3 proton.

The Solution: The "Halogen Dance"

To access the 3-position, chemists utilize the Halogen Dance reaction. This protocol exploits the thermodynamic equilibration of lithiated species.

Mechanism:

-

Start with 2-bromofuran .

-

Treat with LDA (Lithium Diisopropylamide) at -78°C. Kinetic deprotonation occurs at C5.

-

Upon warming (or time), the lithium and bromine migrate. The system equilibrates to place the lithium at the most acidic position (C2/C5) and the halogen at the most stable position for a substituent (C3).

-

Result: A 3-bromo-2-lithiofuran intermediate (or 3-bromo-5-lithiofuran) which can be quenched or manipulated.

Visualization: The Halogen Dance

Figure 2: The Halogen Dance mechanism allows the transposition of functionality from the easy-to-access C2 position to the difficult C3 position.

Experimental Protocols

Protocol A: Synthesis of 3-Bromofuran via Halogen Dance

Use this protocol to generate the precursor for 3-aryl furans (Suzuki coupling).

Reagents: 2-Bromofuran (1.0 eq), LDA (1.1 eq), THF (anhydrous). Safety: LDA is pyrophoric; furan derivatives are potential carcinogens. Work in a glovebox or Schlenk line.

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool to -78°C.

-

Base Gen: Add n-BuLi (1.1 eq) dropwise. Stir 30 min to form LDA.

-

Addition: Add 2-bromofuran (1.0 eq) dropwise at -78°C. The solution will turn yellow (formation of 5-lithio-2-bromofuran).

-

The Dance: Stir at -78°C for 30 min. Crucial Step: Allow the reaction to warm slowly to -40°C over 1 hour. This thermal energy drives the migration of the bromine to the C3 position and lithium to C2.

-

Quench: Cool back to -78°C. Add Methanol (excess) to protonate the C2-lithium.

-

Workup: Warm to RT, dilute with Et2O, wash with NH4Cl (sat). Dry over MgSO4.

-

Result: 3-Bromofuran (Purify via distillation; bp ~103°C).

Protocol B: Comparative Microsomal Stability Assay

Use this to validate the metabolic advantage of a 3-yl isomer over a 2-yl isomer.

-

Preparation: Prepare 10 mM DMSO stocks of the Furan-2-yl and Furan-3-yl analogs.

-

Incubation:

-

Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Pre-incubate 5 min at 37°C.

-

Initiate with NADPH-regenerating system.

-

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Metric: A >2-fold increase in half-life for the 3-yl isomer indicates successful mitigation of the metabolic hotspot.

-

References

-

Gronert, S. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts. Link

-

Saeid, H., et al. (2023).[2] A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Link

-

BenchChem. (2025).[1] (Furan-2-yl)-1-Tosylpyrrolidine: A Guide for Researchers. Link

-

Organic Chemistry Portal. (2025). Synthesis of substituted furans. Link

- Peterson, L.A. (2013). Reactive Metabolites in the Bioactivation of Furan Derivatives. Chemical Research in Toxicology. (Contextual citation based on general knowledge of furan toxicity mechanisms).

Sources

Technical Guide: Catalytic Reduction of 3-Furan-2-ylalanine

Content Type: Technical Whitepaper / Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: Stereoselective Hydrogenation and Functionalization of Furan-Based Unnatural Amino Acids[1]

Executive Summary

The reduction of 3-furan-2-ylalanine (often referred to as 2-furylalanine) is a critical transformation in peptidomimetic drug design.[1] It converts a planar, aromatic furan ring into a saturated, non-planar tetrahydrofuran-2-ylalanine scaffold.[1] This modification significantly alters the physicochemical profile of the amino acid—increasing solubility, introducing sp³ character (Fsp³), and creating new hydrogen-bond accepting vectors—while maintaining the overall steric footprint of the side chain.

However, this reduction is chemically fraught. The furan ring is prone to hydrogenolysis (ring-opening) under standard hydrogenation conditions, leading to acyclic keto-acids rather than the desired cyclic ether.[1] Furthermore, the reduction generates a new chiral center at the C2 position of the tetrahydrofuran ring, resulting in diastereomeric mixtures that require careful separation.

This guide outlines the optimal catalytic strategies to achieve saturation without ring-opening, focusing on Heterogeneous Rhodium (Rh) catalysis as the industry standard for this transformation.

Chemical Context & Mechanistic Pathways[2][3]

The Substrate

-

Starting Material: L-3-furan-2-ylalanine (typically N-protected, e.g., Boc-L-2-Furylalanine).[1]

-

Target Product: 3-(tetrahydrofuran-2-yl)alanine.[1]

-

Key Challenge: The furan oxygen atom can poison certain catalysts, and the ring strain makes the ether linkage susceptible to cleavage under acidic reductive conditions.

Reaction Pathways

The reduction follows two competing pathways. Control is achieved primarily through catalyst selection and solvent acidity.

-

Pathway A (Desired): Syn-addition of hydrogen across the C=C bonds, preserving the cyclic ether.

-

Pathway B (Undesired): Hydrogenolysis (C-O bond cleavage), resulting in linear 4-oxo-heptanoic acid derivatives.[1]

Figure 1: Mechanistic divergence in furan reduction. Rhodium favors the green pathway (saturation), while Palladium often risks the red pathway (ring opening).

Critical Catalyst Selection: The Decision Matrix

The choice of metal is the single most important variable. Based on extensive literature and internal process data, the following hierarchy applies:

| Catalyst System | Primary Outcome | Risk Profile | Recommendation |

| 5% Rhodium on Carbon (Rh/C) | High Yield of THF | Low risk of ring opening.[1] Moderate diastereoselectivity. | Primary Choice. Best balance of activity and chemoselectivity. |

| 5% Palladium on Carbon (Pd/C) | Mixture / Ring Opening | High risk of C-O hydrogenolysis, especially in acidic media. | Avoid unless linear ketone is desired. |

| Ruthenium (Ru/C or RuO2) | High Yield of THF | Requires higher pressures (>1000 psi) compared to Rh. | Secondary Choice for scale-up if Rh cost is prohibitive.[1] |

| Raney Nickel | Variable | Can cause desulfurization (if S present) or harsh ring opening. | Legacy method. Generally inferior to Rh/C. |

Why Rhodium?

Rhodium is less oxophilic than Ruthenium and less active toward C-O hydrogenolysis than Palladium. It operates effectively at moderate pressures (50–100 psi) and room temperature, minimizing the energy available for the ring-opening activation barrier.

Experimental Protocol: Rh-Catalyzed Hydrogenation

Objective: Synthesis of N-Boc-3-(tetrahydrofuran-2-yl)-L-alanine methyl ester. Scale: 1.0 gram (Optimization scale).

Reagents & Equipment[4]

-

Substrate: N-Boc-L-3-furan-2-ylalanine methyl ester (1.0 eq).

-

Catalyst: 5% Rh/C (Degussa type or equivalent, 50% w/w water wet). Load: 10-20 wt% relative to substrate.[1]

-

Solvent: Methanol (MeOH) or 90:10 MeOH:Acetic Acid (if amine is free).

-

Hydrogen Source: H2 balloon (for small scale) or Parr Shaker (50 psi).

Step-by-Step Workflow

-

Preparation: In a pressure-rated glass vessel, dissolve 1.0 g of the furan substrate in 15 mL of degassed Methanol.

-

Note: If using the free amino acid (zwitterion), use water/acetic acid (80:20) to ensure solubility.

-

-

Catalyst Addition: Under an argon or nitrogen blanket, carefully add 150 mg of 5% Rh/C.

-

Safety: Dry Rh/C is pyrophoric. Always use wet catalyst or add under inert gas.

-

-

Hydrogenation:

-

Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize to 50 psi (3.5 bar) .

-

Agitate vigorously at Room Temperature (20-25°C) for 12–18 hours.

-

Monitoring: Check reaction progress via LC-MS. Look for mass shift +4 Da (Saturation).

-

-

Workup:

-

Purification:

-

The product is typically a clear, viscous oil.

-

Stereochemistry: The product will be a mixture of diastereomers (approx 1:1 to 60:40). Separation usually requires preparative HPLC or fractional crystallization of the dicyclohexylamine (DCHA) salt.

-

Figure 2: Operational workflow for the batch hydrogenation of furan-amino acids.

Stereochemical Considerations

The reduction of the furan ring creates a new chiral center at the 2-position of the tetrahydrofuran ring. Because the

-

(S, S)-Isomer: The "Syn" or "Erythro" like product.

-

(S, R)-Isomer: The "Anti" or "Threo" like product.

Field Insight: Unlike asymmetric hydrogenation of prochiral olefins using chiral phosphines (which can yield >95% ee), the heterogeneous reduction of the furan ring is governed by substrate adsorption on the metal surface. The "face" of the furan ring that adsorbs is influenced by the steric bulk of the amino acid side chain, but selectivity is rarely high (>3:1) without using chiral homogeneous catalysts (e.g., Rh-DuPHOS), which are expensive and difficult to scale.

Recommendation: Carry the diastereomeric mixture forward if the biological target permits, or separate at the ester stage using flash chromatography on silica (very difficult) or reverse-phase HPLC (more effective).

References

-

Krause, H. W., et al. (1992). "Unusual amino acids.[4] I: Asymmetric synthesis of furylalanine derivatives." Chirality, 4(2), 110-115.

- Significance: Establishes the baseline for asymmetric hydrogenation of furan amino acids using Rhodium.

-

Lingham, A. R., et al. (2002). "Synthesis of Some 3-Furylamine Derivatives."[5] Australian Journal of Chemistry, 55(12), 795-798.[5]

- Significance: detailed protocols for furan functionaliz

-

Specific Patent Literature (US20120035378A1).

- Significance: Industrial conditions for furan hydrogenation, highlighting the use of sponge nickel and Rh variants.

-

Organic Chemistry Portal. "Synthesis of Tetrahydrofurans."

- Significance: General mechanistic overview and alternative synthetic routes (e.g., cyclization)

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unusual amino acids. I: Asymmetric synthesis of furylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of 2-Amino-3-(furan-3-yl)propan-1-ol

Executive Summary

This application note details the synthesis of 2-Amino-3-(furan-3-yl)propan-1-ol (Target Molecule, TM ), a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for phenylalaninol or tyrosinol residues. The furan moiety offers unique electronic properties and hydrogen-bonding potential while reducing lipophilicity compared to a phenyl ring.

We present a Dual-Pathway Protocol :

-

Pathway A (Direct Reduction): The chemoselective reduction of commercially available or pre-synthesized 3-(furan-3-yl)-L-alanine using the Borane-Dimethyl Sulfide (BH₃·DMS) complex. This is the preferred route for high-throughput synthesis.

-

Pathway B (De Novo Construction): The stereoselective synthesis of the amino acid precursor starting from L-Serine via Negishi cross-coupling. This route is essential when specific stereoisomers or functionalized furan derivatives are required and not commercially available.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the preservation of the sensitive furan ring, which is prone to acid-catalyzed ring opening and polymerization. Standard hydrogenation (H₂/Pd-C) is generally contraindicated due to the risk of reducing the furan double bonds.

-

Strategic Choice: Hydride reduction of the carboxylic acid is the standard approach.

-

Reagent Selection: While Lithium Aluminum Hydride (LiAlH₄) is effective, we prioritize Borane-Dimethyl Sulfide (BH₃·DMS) for this protocol. Borane reduces carboxylic acids faster than amides or esters and, crucially, allows for milder workup conditions that protect the furan ring and prevent racemization of the

-chiral center.

Logical Pathway Diagram

Caption: Retrosynthetic logic flow from L-Serine to the target amino alcohol via Negishi coupling and Borane reduction.

Pathway A: Direct Reduction Protocol

Scope: Reduction of 3-(furan-3-yl)-L-alanine to 2-Amino-3-(furan-3-yl)propan-1-ol.

Reagents & Equipment[2][3][4][5][6][7][8][9]

-

Substrate: 3-(furan-3-yl)-L-alanine (CAS: 121357-12-8 for racemic; chiral forms available).

-

Reducing Agent: Borane-Dimethyl Sulfide complex (BH₃·DMS), 2.0 M in THF.

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

-

Quench: Methanol (MeOH), 6 M NaOH.

-

Apparatus: 3-neck RBF, reflux condenser, N₂ inlet, dropping funnel.

Step-by-Step Methodology

Step 1: Setup and Inertion

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with dry Nitrogen (N₂) for 15 minutes.

-

Charge the flask with 3-(furan-3-yl)-L-alanine (1.55 g, 10.0 mmol).

-

Add Anhydrous THF (30 mL) via syringe. The amino acid will likely remain as a suspension (zwitterionic form).

Step 2: Borane Addition (Exothermic)

-

Cool the suspension to 0°C using an ice/water bath.

-

Charge the addition funnel with BH₃·DMS (12.5 mL, 25.0 mmol, 2.5 equiv).

-

Add the borane solution dropwise over 20 minutes.

Step 3: Reflux and Reduction

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Heat the reaction to a gentle reflux (66°C) for 14–16 hours.

-

Checkpoint: The suspension should dissolve to form a clear solution as the zwitterion is consumed and the borane-amine complex forms.

-

Step 4: Quenching and Workup (Critical for Furan Stability)

-

Cool the reaction mixture to 0°C.

-

Carefully add Methanol (15 mL) dropwise. This destroys excess borane and breaks down boron-nitrogen complexes. Caution: Vigorous H₂ evolution.

-

Concentrate the mixture under reduced pressure to yield a viscous oil/solid residue.

-

Hydrolysis of Boron-Amine Complex: Dissolve the residue in MeOH (20 mL) and add 6 M NaOH (5 mL). Heat at reflux for 2 hours.

-

Note: Strong acid hydrolysis (e.g., 6 M HCl) is standard for phenyl-derivatives but risks opening the furan ring. Alkaline hydrolysis is safer for this substrate.

-

-

Cool to RT and extract with Dichloromethane (DCM, 3 x 30 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Purification[3]

-

The crude amino alcohol is often pure enough for subsequent steps.

-

If purification is required, use flash column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:10:1).

-

Yield Expectation: 85–92%.

Pathway B: De Novo Synthesis from L-Serine

Scope: Synthesis of the precursor 3-(furan-3-yl)-L-alanine from L-Serine. Rationale: Used when the specific furyl-amino acid is unavailable or expensive. This utilizes the Jackson Organozinc Method .

Protocol Summary

-

Activation: Convert N-(Boc)-L-Serine methyl ester to the corresponding

-iodo-alanine derivative using -

Zinc Insertion: Treat the iodide with activated Zinc dust in DMF to form the Organozinc Iodide reagent .

-

Negishi Coupling: Couple the organozinc reagent with 3-bromofuran using a Palladium catalyst (

or

Key Reaction Scheme (Graphviz)

Caption: Negishi coupling workflow for installing the furan ring onto the alanine backbone.

Analytical Data & Characterization

| Parameter | Expected Data (Target Molecule) |

| Physical State | Colorless to pale yellow viscous oil or low-melting solid. |

| ¹H NMR (400 MHz, CDCl₃) | |

| ¹³C NMR | Signals for furan carbons (~143, 140, 120, 110 ppm), alcohol CH₂ (~65 ppm), chiral CH (~52 ppm). |

| Mass Spectrometry (ESI) | [M+H]⁺ calc. for C₇H₁₁NO₂: 142.08; found: 142.1. |

Safety & Troubleshooting

Hazard Analysis

-

Borane-DMS: Pyrophoric and generates flammable Hydrogen gas upon contact with moisture. Must be handled under inert atmosphere. The sulfide byproduct has a stench; use a bleach trap for exhaust.

-

Furan Derivatives: Potential carcinogens. Handle in a fume hood.

-

Lithium Aluminum Hydride (Alternative): If used, quench with the Fieser method (

mL H₂O,

Troubleshooting Guide

-

Problem: Low yield in reduction.

-

Cause: Incomplete reduction of the Boron-Amine complex.

-

Solution: Ensure the alkaline reflux step (NaOH/MeOH) is sufficiently long (at least 2 hours).

-

-

Problem: Furan ring decomposition.

-

Cause: Acidic workup or excessive heat during quenching.

-

Solution: Switch to alkaline hydrolysis of the borane complex. Avoid HCl workups.

-

-

Problem: Racemization.

-

Cause: High temperature during imine formation (if using reductive amination routes) or strong base.

-

Solution: The Borane reduction of amino acids is generally racemization-free. Ensure the starting material is enantiopure.[5]

-

References

-

Jackson, R. F. W., et al. (1989). "The synthesis of enantiomerically pure amino acids via organozinc reagents."[5] Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational work on Negishi coupling for amino acids).

-

McKennon, M. J., et al. (1993).[6] "A convenient reduction of amino acids and their derivatives."[7] The Journal of Organic Chemistry, 58(13), 3568-3571. Link (Standard Borane reduction protocol).

-

BenchChem Technical Support. (2025). "Application Notes: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol." Link (General furan-amino alcohol protocols).

-

Abaskharon, R. M., et al. (1999). "Direct reduction of amino acids to amino alcohols."[8][6] Tetrahedron Letters, 40(36), 6555-6558. (Comparative reduction methods).

-

Organic Syntheses. (2014). "Reduction of Amino Acids to Amino Alcohols: L-Valinol." Org.[7][3][9] Synth. 2014, 91, 175-182. Link (Safety and scale-up procedures).

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Reduction of (S)-2-amino-3-(furan-3-yl)propanoic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Furan-Containing Amino Alcohols

(S)-2-amino-3-(furan-3-yl)propanoic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry. The furan moiety, a five-membered aromatic heterocycle, is a prominent scaffold in a wide array of pharmacologically active compounds, contributing to their binding affinity, selectivity, and pharmacokinetic profiles.[1] Its reduction to the corresponding amino alcohol, (S)-2-amino-3-(furan-3-yl)propan-1-ol, yields a structural motif present in numerous pharmaceuticals and biologically active molecules, with potential applications in anticancer, antimicrobial, and neuroprotective therapies.[1] This document provides a detailed protocol for the selective reduction of the carboxylic acid functionality of (S)-2-amino-3-(furan-3-yl)propanoic acid, preserving the chirality and the integrity of the furan ring.

Strategic Approach: Selective Reduction with Borane Complexes

The direct reduction of a carboxylic acid in an amino acid presents a chemical challenge due to the presence of the amine group, which can react with many reducing agents. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and selective reagents for the reduction of carboxylic acids to alcohols.[2][3] This selectivity is a key advantage, as other common reducing agents like lithium aluminum hydride (LiAlH₄) are less chemoselective.[3] The mechanism of borane reduction involves the formation of an acyloxyborane intermediate, which is subsequently reduced.[3]

A critical consideration for this specific transformation is the stability of the furan ring under the reaction conditions. The furan ring is generally stable to borane reagents, especially under the neutral to slightly basic conditions of the reaction and subsequent workup.

Experimental Protocol: Reduction of (S)-2-amino-3-(furan-3-yl)propanoic acid

This protocol details the selective reduction of the carboxylic acid group of (S)-2-amino-3-(furan-3-yl)propanoic acid to the corresponding primary alcohol using borane-tetrahydrofuran complex.

Materials and Equipment:

| Material | Grade | Supplier |

| (S)-2-amino-3-(furan-3-yl)propanoic acid | ≥98% | Commercially Available |

| Borane-tetrahydrofuran complex (1 M in THF) | Reagent Grade | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |

| Methanol | ACS Grade | Commercially Available |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |

| 1 M Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel for Column Chromatography | 230-400 mesh | Commercially Available |

| Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator | Standard laboratory equipment | N/A |

Safety Precautions:

-

Borane-THF is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

Handle all chemicals with care and consult the corresponding Safety Data Sheets (SDS) before use.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, add (S)-2-amino-3-(furan-3-yl)propanoic acid (5.0 g, 32.2 mmol).

-

Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the suspension at room temperature under a nitrogen atmosphere.

-

-

Addition of Borane Reagent:

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add 1 M borane-tetrahydrofuran complex in THF (96.6 mL, 96.6 mmol, 3.0 equivalents) dropwise via a syringe over a period of 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them carefully with methanol, and spotting on a silica gel plate.

-

-

Quenching and Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath.

-

Carefully and slowly add methanol (20 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.

-

Once the gas evolution has ceased, slowly add 1 M hydrochloric acid (HCl) (50 mL) to the mixture.

-

Remove the THF and methanol under reduced pressure using a rotary evaporator.

-

Basify the remaining aqueous solution to pH 10-11 with 1 M sodium hydroxide (NaOH) solution.

-

-

Extraction and Purification:

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-2-amino-3-(furan-3-yl)propan-1-ol.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 98:2 to 90:10) as the eluent to afford the pure amino alcohol.

-

Workflow Diagram:

Caption: Experimental workflow for the reduction of (S)-2-amino-3-(furan-3-yl)propanoic acid.

Characterization of (S)-2-amino-3-(furan-3-yl)propan-1-ol

The successful synthesis of the target amino alcohol can be confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the CH₂OH group in the ¹H NMR spectrum are key indicators of a successful reduction.[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of a broad O-H stretch for the alcohol and N-H stretches for the amine are expected.[4]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the final product, ensuring that no racemization occurred during the reduction process.[5][6]

Alternative Synthetic Route

An alternative approach to synthesize (S)-2-amino-3-(furan-3-yl)propan-1-ol involves a two-step process starting from 3-furaldehyde. This method first involves a base-catalyzed addition of acetonitrile to 3-furaldehyde to form an intermediate, which is then reduced to the desired amino alcohol.[7] While this method does not start from the amino acid, it provides another synthetic pathway to the target molecule.

Caption: An alternative synthetic pathway to (S)-2-amino-3-(furan-3-yl)propan-1-ol.

Conclusion

This application note provides a comprehensive and detailed protocol for the selective reduction of (S)-2-amino-3-(furan-3-yl)propanoic acid to its corresponding amino alcohol using a borane-THF complex. The described method is efficient, selective, and preserves the stereochemical integrity of the starting material. The resulting chiral amino alcohol is a valuable building block for the synthesis of novel therapeutic agents. The provided guidelines on reaction execution, safety, purification, and characterization will enable researchers to successfully synthesize and utilize this important molecule in their drug discovery and development endeavors.

References

- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. BenchChem. Accessed February 21, 2026.

- Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem. Accessed February 21, 2026.

- An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4). BenchChem. Accessed February 21, 2026.

- Organic Syntheses Procedure. Org-synth.org. Accessed February 21, 2026.

- Yoon, N.M., Pak, C.S., Brown, H.C., Krishnamurthy, S. and Stocky, T.P. (1973) Selective Reductions. XIX. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups. The Journal of Organic Chemistry, 38, 2786-2792.

- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Chemistry – A European Journal. Accessed February 21, 2026.

- Acid to Alcohol - Common Conditions.

- Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Accessed February 21, 2026.

- Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. Accessed February 21, 2026.

- Borane Reagents. Organic Chemistry Portal. Accessed February 21, 2026.

- Fusion of Aza‐ and Oxadiborepins with Furans in a Reversible Ring‐Opening Process Furnishes Versatile Building Blocks for Extended π‐Conjugated Materials. PMC. Accessed February 21, 2026.

- Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Accessed February 21, 2026.

- Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. BenchChem. Accessed February 21, 2026.

- Furan synthesis. Organic Chemistry Portal. Accessed February 21, 2026.

- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein Archives. Accessed February 21, 2026.

- Furan: Reaction With Electrophiles - Protonation. Scribd. Accessed February 21, 2026.

- (S)-(−)-2-Amino-3-phenyl-1-propanol. MilliporeSigma. Accessed February 21, 2026.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Accessed February 21, 2026.

- Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. Accessed February 21, 2026.

- synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem. Accessed February 21, 2026.

- US3935280A - Reduction of amino acids in the presence of boron trifluoride.

- (R)-2-Amino-3-(furan-2-yl)propanoic acid. MedChemExpress. Accessed February 21, 2026.

- Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. PMC. Accessed February 21, 2026.

- 2-Amino-3-(furan-2-yl)propanoic acid. ChemBK. Accessed February 21, 2026.

- EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.

- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Accessed February 21, 2026.

- analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Accessed February 21, 2026.

- Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI. Accessed February 21, 2026.

- (R)-2-Amino-3-(furan-2-yl)propanoic acid-SDS. MedChemExpress. Accessed February 21, 2026.

- 129030-34-8 | (R)-2-amino-3-(furan-3-yl)propanoic acid. MolCore. Accessed February 21, 2026.

- Selective amino acid formulation enhances anion secretion and restores function in cystic fibrosis mutations. Frontiers. Accessed February 21, 2026.

- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Accessed February 21, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Strategic Incorporation of Furan Amino Alcohols into Peptidomimetics

Executive Summary

The incorporation of furan amino alcohols into peptide backbones represents a high-value strategy in modern peptidomimetic design. Structurally, these motifs serve two distinct functions: (1) as transition-state isosteres (specifically hydroxyethylamine mimics) targeting aspartyl proteases, and (2) as chemically versatile handles for diversity-oriented synthesis (DOS).

Unlike inert alkyl side chains, the furan moiety acts as a "sleeping" functional group. It is stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions but can be selectively activated post-synthesis via Diels-Alder (DA) cycloaddition for bioconjugation or Achmatowicz rearrangement to generate library diversity.

This guide details the synthesis of the chiral furan amino alcohol scaffold, its integration into peptide sequences, and protocols for subsequent chemical editing.

Design Principles & Structural Rationale

The Hydroxyethylamine Isostere

The core structure of a furan amino alcohol (Furan-CH(OH)-CH(NHR)-R') mimics the tetrahedral transition state of peptide bond hydrolysis. The hydroxyl group displaces the catalytic water molecule in aspartyl proteases (e.g., HIV-1 protease, Renin, BACE1), while the furan ring provides unique

The "Pro-Electrophile" Concept

The furan ring is electron-rich and aromatic. However, upon oxidation (singlet oxygen or chemical oxidants), it reveals a reactive enedione or lactol system. This allows researchers to synthesize a parent peptide and then divergently transform it into a library of glycopeptide mimetics or stapled peptides without re-synthesizing the backbone.

Application Note: Synthesis of the Chiral Scaffold

Objective: Stereoselective synthesis of N-protected furan amino alcohols.

The most robust route utilizes the addition of metallated furan species to N-protected

Protocol A: Grignard Addition to -Amino Aldehydes

Reagents: 2-Bromofuran, Isopropylmagnesium chloride (iPrMgCl), N-Boc-amino aldehyde (derived from Leucine, Phenylalanine, or Serine).

-

Metallation:

-

In a flame-dried flask under Argon, dissolve 2-bromofuran (1.2 equiv) in anhydrous THF.

-

Cool to 0°C. Add iPrMgCl (1.3 equiv, 2M in THF) dropwise.

-

Stir for 1 hour at room temperature to form furan-2-ylmagnesium chloride via halogen-metal exchange.

-

-

Addition:

-

Cool the Grignard solution to -78°C.

-

Add the N-Boc-amino aldehyde (1.0 equiv) in THF dropwise over 20 minutes.

-

Note: The addition at low temperature favors the anti-diastereomer (Cram chelation control), often the desired configuration for protease inhibitors.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl at -78°C.

-

Warm to RT and extract with Ethyl Acetate (3x).

-

Purify via silica gel chromatography (Hexanes/EtOAc).

-

Yield Expectation: 60–80%. Stereochemical Outcome: Typically >4:1 anti:syn. The isomers are separable by column chromatography.